2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 547770-15-0
VCID: VC17975843
InChI: InChI=1S/C9H12FNO2/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3
SMILES:
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol

CAS No.: 547770-15-0

Cat. No.: VC17975843

Molecular Formula: C9H12FNO2

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol - 547770-15-0

Specification

CAS No. 547770-15-0
Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
IUPAC Name 2-amino-1-(4-fluoro-3-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H12FNO2/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3
Standard InChI Key RJYCTAQEHBSFSH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C(CN)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol (IUPAC name: (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol) features a phenyl ring substituted with a fluorine atom at the para-position and a methoxy group at the meta-position. The ethanolamine backbone includes a primary amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbons, creating a chiral center that confers stereospecificity to its biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂FNO₂
Molecular Weight185.20 g/mol
IUPAC Name(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
InChI KeyMQQGYNUSVXELEJ-MRVPVSSYSA-N
CAS Registry Number1213547-46-6

The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to hydrophobic interactions with biological targets.

Synthesis and Industrial Scalability

Synthetic Pathways

The synthesis typically begins with 4-fluoro-3-methoxybenzaldehyde, which undergoes reductive amination with a chiral amine (e.g., (S)-α-methylbenzylamine) to introduce the amino group. Catalytic hydrogenation or sodium cyanoborohydride facilitates this step, yielding the enantiomerically pure product.

Key Steps:

  • Condensation: Benzaldehyde reacts with the amine to form an imine intermediate.

  • Reduction: The imine is reduced to the corresponding amine using H₂/Pd-C or NaBH₃CN.

  • Chiral Resolution: Chromatographic methods or crystallization ensure enantiopurity.

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. Parameters such as temperature (50–80°C), solvent polarity (methanol or ethanol), and catalyst loading (5–10% Pd/C) are optimized to achieve yields exceeding 85%.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The amino and hydroxyl groups enable diverse modifications:

  • Acylation: Reaction with acetyl chloride forms N-acetyl derivatives, improving pharmacokinetic properties.

  • Alkylation: Benzyl bromide introduces hydrophobic groups, enhancing blood-brain barrier penetration.

  • Oxidation: Controlled oxidation converts the hydroxyl group to a ketone, enabling further functionalization.

Salt Formation

The hydrochloride salt (C₉H₁₃ClFNO₂; MW 221.66 g/mol) improves solubility and crystallinity, facilitating formulation development.

Future Research Directions

Structural Optimization

  • Stereochemical Studies: Comparative analysis of (R)- and (S)-enantiomers to elucidate stereospecific effects on target binding.

  • Prodrug Design: Incorporation of ester groups to enhance oral bioavailability.

Advanced Characterization

  • Crystallography: X-ray diffraction studies to resolve 3D binding conformations with biological targets.

  • In Vivo Models: Efficacy and toxicity profiling in murine models of Alzheimer’s disease and breast cancer.

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